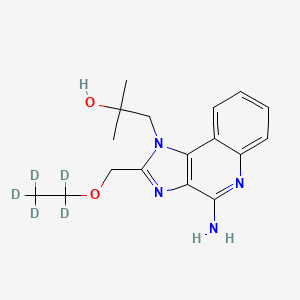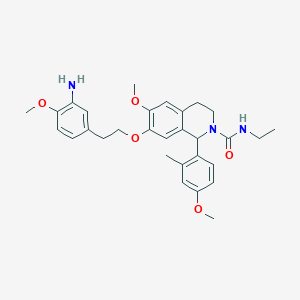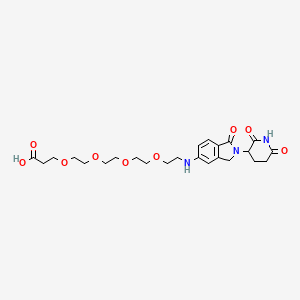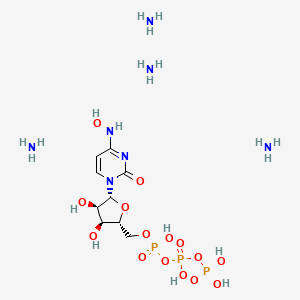
NHC-triphosphate (tetraammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NHC-triphosphate (tetraammonium) is an active phosphorylated intracellular metabolite of β-d-N4-Hydroxycytidine. It exists in the form of a triphosphate and serves as a weak alternative substrate for viral polymerase. This compound can be incorporated into Hepatitis C Virus replicon RNA, making it a significant subject of study in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NHC-triphosphate (tetraammonium) involves the phosphorylation of β-d-N4-Hydroxycytidine. The process typically includes the conversion of the parent compound into its mono-, di-, and triphosphate forms. This conversion is achieved through a series of phosphorylation reactions using appropriate phosphorylating agents under controlled conditions .
Industrial Production Methods: Industrial production of NHC-triphosphate (tetraammonium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then isolated and purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: NHC-triphosphate (tetraammonium) primarily undergoes incorporation reactions where it is integrated into viral RNA. It can also participate in chain termination reactions, which inhibit the synthesis of viral RNA .
Common Reagents and Conditions:
Phosphorylation Reagents: Used in the synthesis of the triphosphate form.
Viral Polymerase: Acts as a catalyst for the incorporation of NHC-triphosphate into viral RNA.
Cell-Free Systems: Used to study the incorporation and chain termination reactions
Major Products:
Incorporated RNA: Viral RNA with NHC-triphosphate integrated into its structure.
Terminated RNA: RNA synthesis is halted due to the incorporation of NHC-triphosphate
Scientific Research Applications
NHC-triphosphate (tetraammonium) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and incorporation reactions.
Biology: Investigated for its role in inhibiting viral replication, particularly in Hepatitis C Virus.
Medicine: Explored as a potential antiviral agent due to its ability to interfere with viral RNA synthesis.
Industry: Utilized in the development of antiviral drugs and diagnostic tools
Mechanism of Action
NHC-triphosphate (tetraammonium) exerts its effects by acting as a nonobligate chain terminator. It is incorporated into viral RNA by viral polymerase, leading to the termination of RNA synthesis. This inhibition of early negative-strand RNA synthesis interferes with the formation of the replicase complex, thereby hindering viral replication .
Comparison with Similar Compounds
NHC-triphosphate (tetrasodium): Another phosphorylated form of β-d-N4-Hydroxycytidine.
NHC-monophosphate and NHC-diphosphate: Other phosphorylated metabolites of β-d-N4-Hydroxycytidine
Uniqueness: NHC-triphosphate (tetraammonium) is unique due to its specific incorporation into viral RNA and its ability to act as a chain terminator. This makes it a valuable compound in antiviral research and drug development .
Properties
IUPAC Name |
azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O15P3.4H3N/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYRQLFDXNWWIS-ODQFIEKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28N7O15P3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
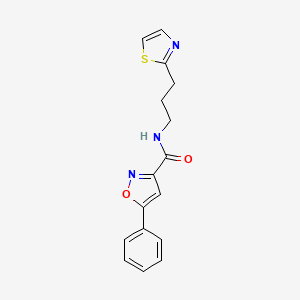
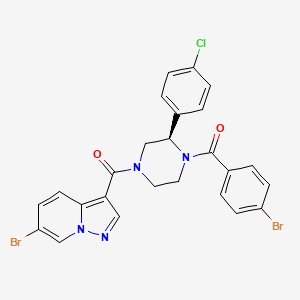
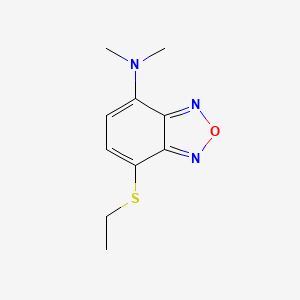
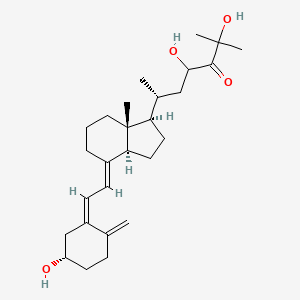
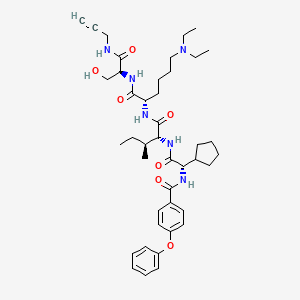
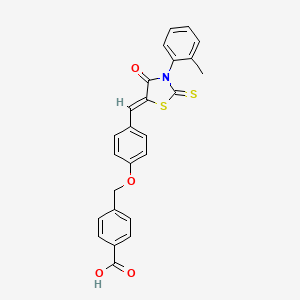
![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B8195952.png)
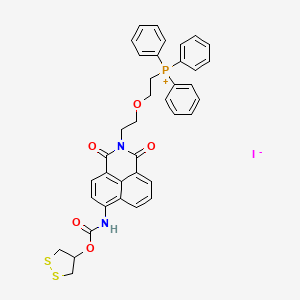
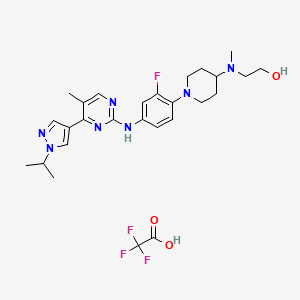
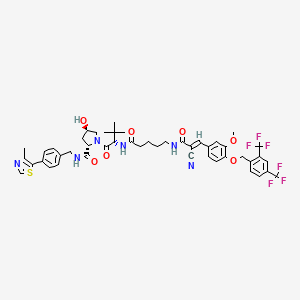
![8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8195984.png)
